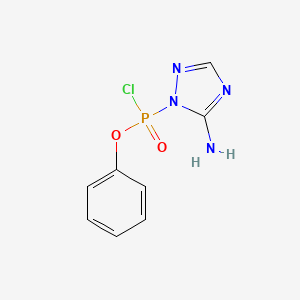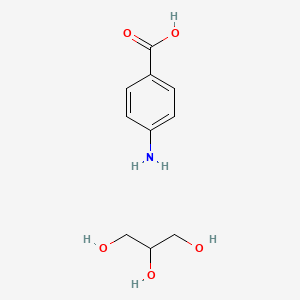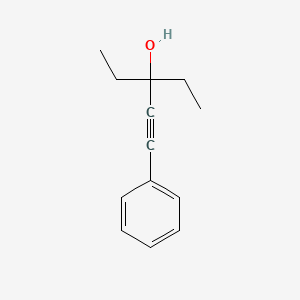
1-Pentyn-3-ol, 3-ethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentyn-3-ol, 3-ethyl-1-phenyl-: is an organic compound with the molecular formula C11H12O. It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere . The reaction proceeds through the formation of ethynylmagnesium bromide, which then reacts with cinnamaldehyde to yield the desired product.
Industrial Production Methods: Industrial production of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 3-ethyl-1-phenyl-1-pentyn-3-one.
Reduction: Formation of 3-ethyl-1-phenyl-1-pentene or 3-ethyl-1-phenylpentane.
Substitution: Formation of 3-ethyl-1-phenyl-1-pentyn-3-chloride.
Wissenschaftliche Forschungsanwendungen
1-Pentyn-3-ol, 3-ethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs
Wirkmechanismus
The mechanism of action of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-pentyn-3-ol: Similar structure but lacks the phenyl group.
3-Methyl-1-pentyn-3-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1-pentyn-3-ol: Similar structure but lacks the ethyl group
Uniqueness: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is unique due to the presence of both an ethyl and a phenyl group attached to the alkyne and alcohol functional groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
73830-10-1 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
3-ethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-13(14,4-2)11-10-12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
VCRLWQCXPNWHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C#CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


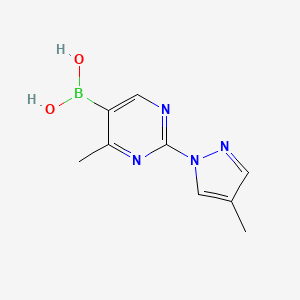
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
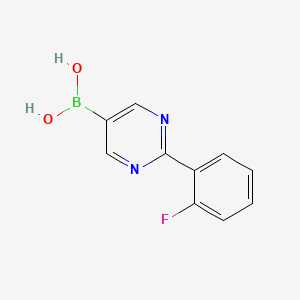


![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
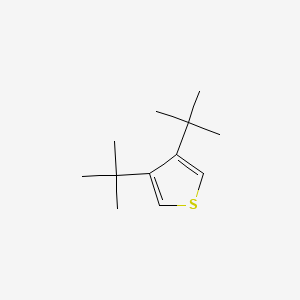

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
